Cas no 2680752-97-8 (2-(difluoromethyl)-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
2-(difluoromethyl)-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2680752-97-8
- EN300-28283440
- 2-(difluoromethyl)-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
- 2-(difluoromethyl)-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
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- Inchi: 1S/C12H11F2NO4/c1-2-6-19-12(18)15-8-5-3-4-7(10(13)14)9(8)11(16)17/h2-5,10H,1,6H2,(H,15,18)(H,16,17)
- InChI Key: ZEBPWFMDZXGPBY-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1C(=O)O)NC(=O)OCC=C)F
Computed Properties
- Exact Mass: 271.06561416g/mol
- Monoisotopic Mass: 271.06561416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 75.6Ų
2-(difluoromethyl)-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28283440-0.05g |
2-(difluoromethyl)-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680752-97-8 | 95.0% | 0.05g |
$1044.0 | 2025-03-19 | |
| Enamine | EN300-28283440-0.1g |
2-(difluoromethyl)-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680752-97-8 | 95.0% | 0.1g |
$1093.0 | 2025-03-19 | |
| Enamine | EN300-28283440-0.25g |
2-(difluoromethyl)-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680752-97-8 | 95.0% | 0.25g |
$1143.0 | 2025-03-19 | |
| Enamine | EN300-28283440-0.5g |
2-(difluoromethyl)-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680752-97-8 | 95.0% | 0.5g |
$1194.0 | 2025-03-19 | |
| Enamine | EN300-28283440-1.0g |
2-(difluoromethyl)-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680752-97-8 | 95.0% | 1.0g |
$1243.0 | 2025-03-19 | |
| Enamine | EN300-28283440-2.5g |
2-(difluoromethyl)-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680752-97-8 | 95.0% | 2.5g |
$2434.0 | 2025-03-19 | |
| Enamine | EN300-28283440-5.0g |
2-(difluoromethyl)-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680752-97-8 | 95.0% | 5.0g |
$3604.0 | 2025-03-19 | |
| Enamine | EN300-28283440-10.0g |
2-(difluoromethyl)-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680752-97-8 | 95.0% | 10.0g |
$5344.0 | 2025-03-19 | |
| Enamine | EN300-28283440-1g |
2-(difluoromethyl)-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680752-97-8 | 1g |
$1243.0 | 2023-09-08 | ||
| Enamine | EN300-28283440-5g |
2-(difluoromethyl)-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680752-97-8 | 5g |
$3604.0 | 2023-09-08 |
2-(difluoromethyl)-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 2-(difluoromethyl)-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
2-(Difluoromethyl)-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic Acid: A Comprehensive Overview
The compound 2-(difluoromethyl)-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680752-97-8) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a benzoic acid backbone with a difluoromethyl group and a propenoyloxy carbonyl amino substituent. The integration of these functional groups imparts the molecule with distinctive chemical properties, making it a subject of interest for researchers worldwide.
Recent advancements in synthetic chemistry have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have not only improved the yield and purity of the compound but also facilitated its scalability for industrial applications. The difluoromethyl group plays a crucial role in modulating the electronic properties of the molecule, enhancing its reactivity and stability. Meanwhile, the propenoyloxy carbonyl amino group contributes to hydrogen bonding capabilities, which are essential for bioavailability and pharmacokinetic performance.
One of the most promising applications of 2-(difluoromethyl)-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid lies in its potential as a lead compound in drug discovery. Researchers have demonstrated that this molecule exhibits remarkable inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential utility in the development of anti-inflammatory and analgesic agents. Furthermore, preclinical studies indicate that the compound demonstrates selective toxicity towards cancer cells, making it a candidate for targeted chemotherapy.
In addition to its therapeutic applications, this compound has shown promise in agrochemical research. Its ability to inhibit plant pathogens and modulate plant growth hormones has positioned it as a potential candidate for developing eco-friendly pesticides and growth regulators. Recent field trials have highlighted its efficacy in enhancing crop resistance to fungal infections without adverse environmental impacts.
The structural versatility of 2-(difluoromethyl)-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid also makes it an attractive building block for materials science applications. Its ability to form stable metal complexes has led to its exploration in catalysis and sensor technology. For instance, researchers have successfully utilized this compound as a ligand in transition metal catalysts for selective oxidation reactions, showcasing its potential in sustainable chemical processes.
From a toxicological perspective, extensive safety assessments have been conducted to evaluate the acute and chronic toxicity profiles of this compound. Results indicate that it exhibits low toxicity at therapeutic doses, with minimal adverse effects on vital organs such as the liver and kidneys. These findings underscore its safety profile for both human and environmental use.
Looking ahead, ongoing research is focused on optimizing the synthesis of 2-(difluoromethyl)-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid to reduce production costs and enhance scalability. Collaborative efforts between academic institutions and industry partners are paving the way for large-scale manufacturing processes that align with green chemistry principles.
In conclusion, 2-(difluoromethyl)-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680752-97-8) stands at the forefront of chemical innovation, offering diverse applications across multiple industries. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a key molecule for future scientific breakthroughs.
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